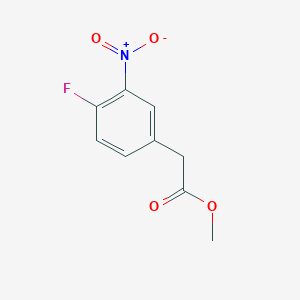

Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluoro-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTVFSTWEJOKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226888-37-5 | |

| Record name | methyl 2-(4-fluoro-3-nitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key chemical intermediate with significant potential in the fields of pharmaceutical research and development. Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to a methyl acetate moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom and the nitro group are particularly noteworthy, as these functionalities are known to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 226888-37-5 | [3][4] |

| Molecular Formula | C₉H₈FNO₄ | [3][5] |

| Molecular Weight | 213.16 g/mol | [3][5] |

| Appearance | Light yellow to yellow solid-liquid mixture | [3] |

| Boiling Point (Predicted) | 320.5 ± 27.0 °C | [3] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [6] |

| Storage | Sealed in a dry place at room temperature. | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid.

Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid

A common route to synthesize 2-(4-fluoro-3-nitrophenyl)acetic acid involves the nitration of 4-fluorophenylacetic acid.

Experimental Protocol:

-

To a stirred mixture of 2-(4-fluorophenyl)acetic acid and concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining a low temperature (below 40°C).

-

The reaction mixture is then stirred at ambient temperature for several hours to ensure complete nitration.

-

Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield crude 2-(4-fluoro-3-nitrophenyl)acetic acid.[7]

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid.

Synthesis of this compound

The final product is obtained by the esterification of the synthesized carboxylic acid.

Experimental Protocol:

-

2-(4-fluoro-3-nitrophenyl)acetic acid is mixed with methanol and a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is heated to 80°C and stirred overnight.

-

After the reaction is complete, it is quenched with ice water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow oil.[3]

Caption: Esterification to form the target compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The aromatic protons will exhibit splitting patterns influenced by the fluorine and nitro substituents. The methyl protons of the ester will appear as a singlet, typically in the range of 3.6-3.8 ppm.[8] The methylene protons will also appear as a singlet, deshielded by the adjacent carbonyl and aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (160-185 ppm).[9] The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[10][11] The carbons of the methyl and methylene groups will appear in the upfield region.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions are expected for the C=O stretching of the ester (around 1735-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C-F stretching.[12][13]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.16 g/mol ).[5] Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially the nitro group (-NO₂).[14] LC-MS (ESI) data has shown a measured value of 214.26 for [M+H]⁺.[3]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[15] A key reaction of the nitro group is its reduction to an amino group, which can be achieved using various reducing agents. This transformation is highly valuable in medicinal chemistry as it introduces a versatile amino functionality that can be further modified.

-

Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.

-

Fluorine Atom: The fluorine atom influences the reactivity of the aromatic ring and can participate in certain substitution reactions. Its high electronegativity also impacts the acidity of nearby protons.

Caption: Key reactivity pathways of the title compound.

Applications in Drug Development

The structural motifs present in this compound are of significant interest to medicinal chemists.

-

Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The presence of the fluorine atom in this compound provides a handle for introducing this beneficial element into novel therapeutic agents.

-

Versatility of the Nitro Group: While the nitro group itself can be part of a pharmacophore, it is more commonly used as a synthetic precursor to the amino group. Aromatic amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, including anticancer, antibacterial, and antiviral agents.

-

Scaffold for Bioactive Molecules: The overall structure of this compound serves as a valuable scaffold for the development of new chemical entities. The phenylacetate core is found in many biologically active compounds, and the substituents on the aromatic ring provide opportunities for further chemical modification to optimize pharmacological properties.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug development. Its unique combination of a fluorinated and nitrated aromatic ring with a methyl acetate side chain offers numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 226888-37-5 [chemicalbook.com]

- 4. This compound (CAS/ID No. 226888-37-5) | Reagentia [reagentia.eu]

- 5. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 2-(4-fluoro-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data. We will explore the causal relationships between the molecule's electronic structure and its spectral features, present a validated protocol for data acquisition, and provide clear visual aids to facilitate understanding.

Introduction: The Molecule and the Method

This compound (MF: C₉H₈FNO₄, MW: 213.16 g/mol ) is a substituted phenylacetate derivative.[1][2] Its utility as a building block in organic synthesis stems from the reactive handles provided by its functional groups: an ester, a nitro group, and a fluorine atom. These features allow for a variety of subsequent chemical transformations.

Given the potential for isomeric impurities during its synthesis, a robust and precise analytical method for structural verification is essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the origin of each signal and the significance of observed chemical shifts and coupling constants.

Structural and Electronic Considerations

To accurately interpret the NMR spectra, we must first consider the molecule's structure and the electronic influence of its substituents.

Caption: Molecular structure of this compound with atom numbering.

The key features influencing the NMR spectrum are:

-

The Nitro Group (-NO₂): A potent electron-withdrawing group that strongly deshields (moves downfield) the protons and carbons at the ortho (C-2) and para (C-6, relative to the nitro group) positions.[4]

-

The Fluorine Atom (-F): An electronegative atom that influences chemical shifts and, crucially, introduces spin-spin coupling to nearby protons and carbons. ¹⁹F has a spin I = 1/2 and 100% natural abundance, making F-H and F-C couplings readily observable.[5]

-

The Methylene Acetate Group (-CH₂COOCH₃): This group is mildly deactivating on the aromatic ring. The benzylic methylene (-CH₂-) and ester methyl (-OCH₃) protons will appear as distinct singlets in the aliphatic region of the ¹H spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, we expect five distinct signals: two in the aliphatic region and three in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| -OCH₃ | 3.7 - 3.8 | Singlet (s) | N/A | 3H | Standard chemical shift for methyl ester protons.[3] |

| -CH₂- | 3.8 - 3.9 | Singlet (s) | N/A | 2H | Benzylic protons deshielded by the adjacent carbonyl and aromatic ring. |

| H-6 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F ≈ 4-5 Hz | 1H | Ortho to the acetate group, experiences ortho H-H coupling and a smaller four-bond H-F coupling. |

| H-5 | 7.6 - 7.8 | Doublet of Doublet of Doublets (ddd) | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F ≈ 8-10 Hz, ⁴JH5-H2 ≈ 2-3 Hz | 1H | Influenced by ortho H-H coupling, a strong ortho H-F coupling, and a weak meta H-H coupling. |

| H-2 | 8.0 - 8.2 | Doublet of Doublets (dd) | ⁴JH2-F ≈ 6-7 Hz, ⁴JH2-H5 ≈ 2-3 Hz | 1H | Strongly deshielded by the ortho nitro group. Exhibits three-bond H-F coupling and weak meta H-H coupling. |

Causality Behind the Assignments:

-

Aliphatic Signals: The methylene (-CH₂-) and methyl (-OCH₃) protons are isolated from other protons and thus appear as sharp singlets. Their chemical shifts are standard for benzylic ester functionalities.[3]

-

Aromatic Signals: The aromatic region (typically 6.5-8.5 ppm) is more complex due to spin-spin coupling.[6]

-

H-2: Positioned ortho to the powerfully electron-withdrawing nitro group, this proton is the most deshielded and appears furthest downfield. It is coupled to the fluorine atom (³JHF) and to H-5 across four bonds (⁴JHH).

-

H-5: This proton experiences coupling from its ortho neighbor H-6 (³JHH), its ortho fluorine substituent (³JHF), and its meta neighbor H-2 (⁴JHH), resulting in a complex multiplet, likely a doublet of doublet of doublets.

-

H-6: This proton is primarily split by its ortho neighbor H-5 (³JHH) and exhibits a smaller coupling to the fluorine atom across four bonds (⁴JHF).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the lack of symmetry, all nine carbons in this compound are unique and should produce nine distinct signals. A key feature will be the large one-bond coupling between C-4 and the fluorine atom (¹JCF).[7]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -OCH₃ (C9) | 52 - 54 | Singlet (s) | N/A | Typical for an ester methyl carbon.[8] |

| -CH₂- (C7) | 40 - 42 | Singlet (s) | N/A | Standard chemical shift for a benzylic carbon. |

| Aromatic CH (C2, C5, C6) | 115 - 140 | Doublet (d) | JCF will vary | Aromatic carbons in a complex region, all coupled to fluorine.[6] |

| Aromatic C-CH₂ (C1) | ~130-135 | Doublet (d) | ³JCF ≈ 3-5 Hz | Quaternary carbon attached to the side chain. |

| Aromatic C-NO₂ (C3) | ~145-150 | Doublet (d) | ²JCF ≈ 20-25 Hz | Deshielded quaternary carbon attached to the nitro group, with two-bond coupling to F. |

| Aromatic C-F (C4) | ~155-160 | Doublet (d) | ¹JCF ≈ 245-255 Hz | Carbon directly bonded to fluorine; shows a very large one-bond coupling constant. |

| C=O (C8) | 169 - 172 | Singlet (s) | N/A | Characteristic chemical shift for an ester carbonyl carbon.[9] |

Causality Behind the Assignments:

-

¹JCF Coupling: The most definitive feature in the ¹³C spectrum is the signal for C-4. The direct, one-bond coupling to fluorine splits this signal into a large doublet with a coupling constant typically exceeding 240 Hz.[10] This is a powerful diagnostic tool for identifying carbons bonded to fluorine.

-

Multi-bond JCF Couplings: The other aromatic carbons also exhibit coupling to the fluorine atom, but through multiple bonds. The magnitude of these couplings typically decreases with distance: ²JCF > ³JCF > ⁴JCF. This pattern is invaluable for assigning the specific aromatic carbon signals.

-

Substituent Effects: The electron-withdrawing nitro group causes a downfield shift for the carbon it is attached to (C-3). The chemical shifts of the other aromatic carbons are a composite result of the effects of all three substituents.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for a 400 MHz or 500 MHz NMR spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) serve as convenient internal references.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Shimming:

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256 to 1024 scans are often required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (for ¹H) or 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

References

- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. biophysics.org [biophysics.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

A Multi-Technique Approach to the Structural Elucidation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the invalidation of extensive biological and chemical data, resulting in significant loss of time and resources. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No: 226888-37-5), a key intermediate in various synthetic pathways. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained, demonstrating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

This compound is a substituted phenylacetate derivative. Its chemical structure incorporates several key features: a benzene ring with a 1,2,4-substitution pattern, a fluorine atom, a nitro group, and a methyl acetate side chain. The precise arrangement of these substituents is critical for its reactivity and its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

This guide presents a systematic workflow to unambiguously confirm the identity and connectivity of this molecule, starting from the confirmation of its elemental composition and culminating in the precise mapping of its atomic framework.

Caption: A logical workflow for structural elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex task of atomic connectivity, the first step is to verify the molecular formula and identify the key functional groups present. This foundational data provides the necessary constraints for interpreting more complex NMR data later.

Mass Spectrometry (MS): Confirming Molecular Mass and Formula

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For a polar molecule like this compound, Electrospray Ionization (ESI) is an ideal method.

Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for a direct reading of the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the elemental composition.

Expected Results: The chemical formula for this compound is C₉H₈FNO₄.[1] The monoisotopic mass is calculated to be 213.0437 g/mol . In positive-ion ESI-MS, the primary observed species should be the protonated molecule.

| Parameter | Theoretical Value | Observed Value (Typical) |

| Chemical Formula | C₉H₈FNO₄ | N/A |

| Monoisotopic Mass | 213.0437 u | N/A |

| [M+H]⁺ Ion | 214.0516 u | ~214.26 u[1] |

The slight discrepancy between the theoretical and a cited observed value can be attributed to instrument calibration and resolution.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.

-

Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Verification: Confirm the presence of a dominant peak corresponding to the [M+H]⁺ ion. Use the instrument software to predict the elemental formula from the high-resolution mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The presence of strong, distinct absorption bands serves as a crucial piece of corroborating evidence for the proposed structure.

Rationale: The nitro (NO₂), carbonyl (C=O), and carbon-fluorine (C-F) bonds have characteristic vibration frequencies that result in strong, readily identifiable peaks in the IR spectrum.[2][3]

Expected Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Nitro Group | Asymmetric N-O Stretch | 1550–1475[3][4] | Strong |

| Symmetric N-O Stretch | 1360–1290[3][4] | Strong | |

| Ester Carbonyl | C=O Stretch | ~1735 | Strong |

| Aromatic Ring | C=C Stretches | ~1600, ~1475 | Medium-Weak |

| Carbon-Fluorine | C-F Stretch | ~1250-1150 | Strong |

The presence of this combination of peaks strongly supports the proposed structure over other isomers that may lack one or more of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton. By using a combination of 1D and 2D NMR experiments, we can observe the chemical environment of each proton and carbon, and then piece them together based on their through-bond correlations.

Caption: Structure and atom numbering for NMR assignment.

1D NMR: Proton (¹H) and Carbon (¹³C) Census

One-dimensional NMR provides an inventory of the unique proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum gives information on the number of different proton environments and their neighboring protons (through spin-spin coupling).

-

Aromatic Region (H-2, H-5, H-6): This region will be the most complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

H-2: Expected to be a doublet of doublets, coupled to H-6 (a small ⁴J meta-coupling) and the fluorine at C-4 (a ³JHF coupling). It will be significantly downfield due to the deshielding effect of the adjacent nitro group.

-

H-5: Will appear as a doublet of doublets, coupled to H-6 (a larger ³J ortho-coupling) and the fluorine at C-4 (a ³JHF coupling).

-

H-6: Will appear as a complex multiplet, likely a triplet of doublets or doublet of doublets of doublets, due to coupling with H-5, H-2, and the fluorine.

-

-

Aliphatic Region (H-7, H-8):

-

H-7 (Methylene, -CH₂-): A singlet, as there are no adjacent protons. Its chemical shift (~3.8 ppm) is influenced by the adjacent aromatic ring and the ester group.

-

H-8 (Methyl, -OCH₃): A sharp singlet (~3.7 ppm), characteristic of a methyl ester.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (including C=O) do not appear in a DEPT-135 spectrum.

Predicted ¹³C and ¹H NMR Data:

| Atom No. | Carbon Type (DEPT-135) | Predicted ¹³C Shift (ppm) | Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | C (Quaternary) | ~132 | - | - | - |

| 2 | CH (Positive) | ~125 | H-2 | ~8.2 | dd |

| 3 | C-NO₂ (Quaternary) | ~148 | - | - | - |

| 4 | C-F (Quaternary) | ~155 (d, ¹JCF ≈ 250 Hz) | - | - | - |

| 5 | CH (Positive) | ~118 (d, ²JCF ≈ 20 Hz) | H-5 | ~7.4 | dd |

| 6 | CH (Positive) | ~130 | H-6 | ~7.6 | m |

| 7 | CH₂ (Negative) | ~40 | H-7 | ~3.8 | s |

| 8 | CH₃ (Positive) | ~52 | H-8 | ~3.7 | s |

| 9 | C=O (Quaternary) | ~170 | - | - | - |

| Note: Predicted shifts are estimates. Actual values depend on solvent and experimental conditions. Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets). |

2D NMR: Establishing Connectivity with HSQC and HMBC

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to in one bond.[5][6] It is a self-validating step to confirm the assignments made in the 1D spectra. For example, the proton singlet at ~3.8 ppm will show a correlation cross-peak to the negative carbon signal at ~40 ppm, definitively assigning them as the -CH₂- group (H-7 and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[5][7] These long-range correlations are the final proof of connectivity.

Key Expected HMBC Correlations:

-

Side Chain to Ring: The methylene protons (H-7) are the crucial link. They should show a strong correlation to the quaternary aromatic carbon C-1, confirming the attachment point of the acetate side chain. They will also correlate to C-2 and C-6.

-

Ester Confirmation: The methylene protons (H-7) will show a ²J correlation to the carbonyl carbon (C-9). The methyl protons (H-8) will show a ³J correlation to the same carbonyl carbon (C-9), confirming the methyl acetate moiety.

-

Substitution Pattern: The aromatic protons provide the final pieces.

-

H-2 will correlate to C-4 and C-6, locking its position between the nitro group and the side chain.

-

H-5 will correlate to C-1 and C-3, confirming it is flanked by the fluorine and the side chain.

-

H-6 will correlate to C-2 and C-4, confirming its position.

-

// Define invisible nodes for arrow start/end points node [shape=point, width=0, height=0, style=invis]; H7_start [pos="1.1,2.0!"]; C1_end [pos="1.8,1.6!"]; C9_end [pos="0.2,2.4!"];

H8_start [pos="0.1,3.7!"]; C9_end_2 [pos="0.2,2.4!"];

H2_start [pos="3.7,1.1!"]; C4_end [pos="3.2,2.8!"]; C6_end [pos="2.2,0.4!"];

H5_start [pos="3.7,3.3!"]; C1_end_2 [pos="1.8,1.6!"]; C3_end [pos="2.8,2.0!"];

// Draw arrows H7_start -> C1_end [label=" H-7 → C-1", fontcolor="#4285F4", fontsize=12]; H7_start -> C9_end [label=" H-7 → C-9", fontcolor="#4285F4", fontsize=12]; H8_start -> C9_end_2 [label=" H-8 → C-9", fontcolor="#4285F4", fontsize=12]; H2_start -> C4_end [label=" H-2 → C-4", fontcolor="#4285F4", fontsize=12]; H5_start -> C1_end_2 [label=" H-5 → C-1", fontcolor="#4285F4", fontsize=12]; H5_start -> C3_end [label=" H-5 → C-3", fontcolor="#4285F4", fontsize=12];

img_node; }

Caption: Key HMBC correlations confirming the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution, especially in the aromatic region.

-

1D Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

-

2D Acquisition: Acquire standard gradient-selected HSQC and HMBC experiments. For the HMBC, optimize for an average long-range coupling constant of 8 Hz to observe both ²J and ³J correlations effectively.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal or TMS.

-

Analysis: Assign all peaks in the 1D spectra. Use the HSQC to confirm direct C-H attachments. Systematically map all cross-peaks in the HMBC spectrum to build the molecular framework, starting from the most unambiguous signals (e.g., the methyl and methylene singlets).

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data.

-

MS confirms the elemental formula C₉H₈FNO₄.

-

IR confirms the presence of the required nitro, ester carbonyl, and fluoro-aromatic functionalities.

-

¹H and ¹³C NMR provide a complete count of the proton and carbon environments, with chemical shifts and coupling patterns consistent with the proposed electronic arrangement.

-

HSQC links each proton to its directly attached carbon.

-

HMBC provides the final, definitive evidence, mapping the long-range connectivities that piece together the side chain and establish the 1,2,4-substitution pattern on the aromatic ring.

This multi-faceted, self-validating approach provides an unassailable confirmation of the structure, ensuring the integrity of any subsequent research or development efforts that rely on this key chemical intermediate.

References

- 1. This compound CAS#: 226888-37-5 [m.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Solubility profile of Methyl 2-(4-fluoro-3-nitrophenyl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(4-fluoro-3-nitrophenyl)acetate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The precise understanding of a compound's solubility is a cornerstone of modern chemical and pharmaceutical development. It governs the efficiency of synthetic routes, dictates the feasibility of purification strategies, and forms the bedrock of formulation science. This guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will move beyond mere data presentation to explore the underlying physicochemical principles, detail robust experimental methodologies for solubility determination, and discuss the practical implications for researchers and drug development professionals.

Compound Overview: Physicochemical Identity

This compound is a substituted phenylacetate derivative. Its molecular structure, featuring a polar nitro group, an electronegative fluorine atom, and an ester functional group, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 226888-37-5 | [1] |

| Molecular Formula | C₉H₈FNO₄ | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| Appearance | Light yellow to yellow Solid-liquid mixture | [1] |

| Boiling Point | 320.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [1] |

Figure 1: Chemical Structure of this compound

The Theoretical Framework of Solubility

Solubility is a complex thermodynamic phenomenon governed by the intermolecular forces between the solute and the solvent. A successful dissolution process requires the energy released from solute-solvent interactions to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The "Like Dissolves Like" Principle

This adage remains a powerful guiding principle in solubility prediction. It suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of this compound is influenced by its functional groups:

-

Polar Groups: The nitro group (-NO₂) is strongly polar and a hydrogen bond acceptor. The ester group (-COOCH₃) is also polar. The C-F bond contributes to the molecule's overall dipole moment.

-

Nonpolar Region: The benzene ring provides a nonpolar, aromatic character.

Therefore, the molecule possesses a mixed polarity, suggesting it will be most soluble in solvents that can effectively interact with both its polar functional groups and its aromatic core.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a robust framework.[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The principle states that substances with similar HSP values are likely to be miscible.[5][6] Determining the HSP of this compound would allow for a systematic screening of potential solvents, a technique widely used in the pharmaceutical industry for selecting excipients and predicting drug-container interactions.[4][5]

Caption: Hansen Solubility Space concept. Good solvents lie inside the solute's sphere.

Experimental Determination of Solubility: Protocols and Causality

While theoretical models provide excellent guidance, empirical determination remains the gold standard. The choice of method depends on the required accuracy, throughput, and available instrumentation.

The Equilibrium Shake-Flask Method (Gravimetric)

This is the most accurate and widely recognized method for determining thermodynamic solubility.[7] It establishes a true equilibrium between the dissolved and undissolved solute.

Protocol: Gravimetric Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask or a shaker bath). The excess solid is crucial to ensure saturation is reached.[8]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours). The duration must be sufficient to ensure the concentration of the dissolved solute no longer changes, signifying equilibrium.[7]

-

Phase Separation: Allow the mixture to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Quantification: a. Accurately weigh a pre-tared evaporating dish.[8] b. Transfer a precise volume (e.g., 10.0 mL) of the clear filtrate into the dish and weigh it.[8] c. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight is achieved.[9] d. The final weight of the residue corresponds to the mass of the solute dissolved in the transferred volume.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Gravimetric Method.

Spectroscopic and Chromatographic Methods

For higher throughput or when dealing with smaller sample quantities, instrumental methods are preferred. These methods replace the gravimetric quantification step with a concentration measurement based on the solute's specific properties.

-

UV-Visible Spectroscopy: If the compound has a chromophore (the nitrophenyl group in this case), its concentration in the saturated filtrate can be determined by measuring its absorbance at a specific wavelength (λ_max) and comparing it to a standard calibration curve.[10][11] This method is rapid and sensitive.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and specific method. A known volume of the filtrate is injected into the HPLC system, and the peak area corresponding to the solute is compared against a calibration curve to determine the precise concentration.[12][13] This is particularly useful for complex mixtures or when the solvent itself has UV absorbance.

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the compound's structure and the principles of solvent-solute interaction.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Class | Key Interactions | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | H-bond accepting, Dipole-dipole | High | The alcohol's -OH group can interact with the polar nitro and ester groups. |

| Acetone | Polar Aprotic | Dipole-dipole | High | Acetone's large dipole moment effectively solvates the polar regions of the solute. |

| Ethyl Acetate | Polar Aprotic | Dipole-dipole | High | As an ester itself, it has similar polarity. Synthesis data confirms its use as an extraction solvent, indicating good solubility.[1] |

| Acetonitrile | Polar Aprotic | Dipole-dipole | Moderate to High | A highly polar solvent capable of strong dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | Dipole-dipole | Very High | DMF is a powerful polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. |

| Dichloromethane (DCM) | Moderately Polar | Dipole-dipole, Dispersion | Moderate | DCM can engage in dipole interactions and solvate the aromatic ring, but lacks H-bonding capability. |

| Toluene | Nonpolar Aromatic | Dispersion, π-π stacking | Low to Moderate | The aromatic ring of toluene can interact favorably with the solute's phenyl ring, but it is poor at solvating the polar functional groups. |

| Hexane / Heptane | Nonpolar Aliphatic | Dispersion | Very Low / Insoluble | The large mismatch in polarity between the highly polar solute and the nonpolar solvent leads to poor interaction. |

Practical Applications in Research and Development

A well-defined solubility profile is not an academic exercise; it is critical for process viability and success.

-

Reaction Optimization: Knowledge of solubility in potential reaction solvents is essential for ensuring a homogeneous reaction environment, which directly impacts reaction kinetics, yield, and impurity profiles.

-

Purification via Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. The data from a solubility screen across different solvents and temperatures directly informs the selection of an optimal solvent or solvent/anti-solvent system for achieving high purity and yield.

-

Formulation Science: For any potential therapeutic application, understanding solubility is the first step. Poor aqueous solubility is a major hurdle in drug development.[9][14] While this compound is an intermediate, knowledge of its solubility in pharmaceutically acceptable co-solvents and lipid-based systems is foundational for downstream formulation strategies.[4]

-

Analytical Method Development: Choosing the correct solvent for sample preparation and the mobile phase for chromatographic analysis (like HPLC) depends entirely on the analyte's solubility to ensure accurate and reproducible results.

Conclusion

This compound is a molecule of significant polarity, endowed by its nitro, fluoro, and ester functional groups. Its solubility is predicted to be highest in polar aprotic solvents (such as ethyl acetate, acetone, and DMF) and polar protic solvents (like methanol and ethanol), with significantly lower solubility in nonpolar aliphatic and aromatic hydrocarbons. This guide has outlined the theoretical basis for these predictions and provided robust, validated protocols for their experimental determination. For the intended audience of researchers and drug development professionals, leveraging this understanding is paramount for optimizing synthesis, streamlining purification, and laying the groundwork for successful product development.

References

- 1. This compound CAS#: 226888-37-5 [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. saltise.ca [saltise.ca]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 6. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. pharmacyjournal.info [pharmacyjournal.info]

Stability and storage conditions for Methyl 2-(4-fluoro-3-nitrophenyl)acetate

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Introduction

This compound is a substituted phenylacetate derivative of increasing importance in synthetic organic chemistry, particularly as a key intermediate in the development of novel pharmaceutical agents. Its chemical structure, featuring a fluorinated and nitrated aromatic ring coupled with a methyl ester, presents a unique combination of functional groups that dictate its reactivity and stability. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions and handling procedures. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and purity of this critical chemical intermediate throughout its lifecycle in a research and development setting.

Chemical Profile and Inherent Stability

This compound is a compound that, under recommended storage conditions, is considered stable.[1][2] However, the presence of an ester functional group, a nitroaromatic system, and a carbon-fluorine bond suggests potential susceptibility to degradation under specific environmental stresses. Understanding these potential degradation pathways is critical for maintaining the compound's quality.

The key structural features influencing stability are:

-

Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.

-

Nitroaromatic Ring: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and makes the compound potentially susceptible to photolytic degradation.[3][4][5]

-

Carbon-Fluorine Bond: Generally a strong and stable bond, contributing to the overall thermal stability of the molecule.[6][7][8][9][10]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Freezer or Room Temperature (Sealed, Dry)[1][2][11] | Lower temperatures slow down potential degradation reactions. For short-term storage, room temperature in a well-sealed, dry environment is acceptable. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes contact with oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |

| Light | Protect from light | The nitroaromatic moiety suggests potential photosensitivity.[3][4][5] Storage in amber vials or in the dark is a necessary precaution. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents contamination and evaporation. The container should be compatible with organic esters. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemistry of its functional groups. These pathways are critical to consider when designing experiments and interpreting analytical data.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-(4-fluoro-3-nitrophenyl)acetic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to the corresponding carboxylate salt and methanol.[12]

Photolytic Degradation

Nitroaromatic compounds are known to be susceptible to photodegradation.[3][4][5] Upon exposure to UV or visible light, the nitro group can be reduced, or other photochemical reactions can occur, leading to a variety of degradation products. This underscores the importance of protecting the compound from light.

Thermal Degradation

The presence of the C-F bond generally imparts high thermal stability.[6][7][8][9][10] However, at elevated temperatures, decomposition can be expected. The nitro group can also contribute to thermal instability, potentially leading to the release of nitrogen oxides upon decomposition.[1]

Oxidative Degradation

The compound is incompatible with strong oxidizing agents.[1][2] Oxidative degradation could potentially involve reactions at the benzylic position or the aromatic ring, leading to a complex mixture of degradation products.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14][15][16]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water.

2. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for a specified period (e.g., 24, 48 hours).

-

Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

3. Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for a specified period (e.g., 2, 8, 24 hours).

-

Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

5. Thermal Degradation:

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in an oven at 80°C for 48 hours.

-

After cooling, dissolve the sample in the mobile phase for analysis.

6. Photostability Testing:

-

Expose a solution of the compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

7. Analytical Method:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. Detection can be performed using a UV detector and a mass spectrometer for peak identification.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis of the methyl ester and potential photodegradation of the nitroaromatic ring. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the integrity of the compound can be maintained. The provided experimental framework for forced degradation studies offers a robust approach for a comprehensive evaluation of its stability profile, which is essential for its successful application in research and drug development.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 226888-37-5 [m.chemicalbook.com]

- 12. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. medcraveonline.com [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 2-(4-fluoro-3-nitrophenyl)acetate for Pharmaceutical Development

Abstract

Methyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No. 226888-37-5) is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction efficiency, impurity profiles of subsequent intermediates, and, ultimately, the safety and efficacy of the final drug product. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and verifying commercial suppliers of high-purity this compound. We will delve into the practical interpretation of supplier documentation, the importance of orthogonal purity verification, and the establishment of a robust, science-driven procurement strategy grounded in the principles of Good Manufacturing Practice (GMP) and ICH guidelines.

Introduction: The Significance of a High-Purity Starting Material

This compound is a key building block in numerous synthetic pathways. Its molecular structure, featuring a reactive nitro group and a fluorine substituent, makes it a versatile precursor for creating complex molecular architectures. However, these same reactive sites mean that impurities—whether unreacted starting materials, by-products, or degradation products from its own synthesis—can have significant downstream consequences.

The presence of unwanted chemicals, even in trace amounts, can negatively impact the efficacy and safety of pharmaceutical products.[1] Regulatory bodies like the FDA and EMA enforce stringent requirements to ensure impurities are minimized to acceptable levels.[2] Therefore, a rigorous approach to sourcing high-purity starting materials is the foundational first step in any drug development program.

The Supplier Qualification Framework: Beyond the Purity Percentage

Selecting a supplier involves more than just comparing the quoted purity on a product page. A robust qualification process is essential to ensure a consistent and reliable supply of high-quality material. This process can be visualized as a multi-stage due diligence workflow.

Caption: Workflow for qualifying a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document provided by a supplier. However, it must be read with a critical, scientific eye. Do not just look at the final purity value; analyze the methods used to derive it.

| Parameter | What to Look For | Red Flags |

| Identity | Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Data should be consistent with the known structure. | Identity confirmed by a single, non-specific technique (e.g., IR only). |

| Purity Assay | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards.[2][3] The method (column, mobile phase, detector) should be specified. | Purity determined by a less precise method like Titration or Differential Scanning Calorimetry (DSC) alone.[1] |

| Impurities | A list of known and unknown impurities, ideally with quantification above the reporting threshold (typically >0.05%).[4] | A simple statement of ">99% purity" with no impurity profile data. |

| Residual Solvents | Analysis by Headspace GC, compliant with ICH Q3C guidelines.[4] | Missing data on residual solvents, which are common process impurities.[4][5] |

| Date of Analysis | The analysis should be recent, reflecting the quality of the current batch. | An old or undated CoA, which may not represent the material being shipped. |

The Importance of Good Manufacturing Practice (GMP)

For drug development, particularly for materials used in later-stage clinical trials and commercial production, sourcing from a supplier that adheres to Good Manufacturing Practice (GMP) is critical.[6] GMP ensures that products are consistently produced and controlled according to strict quality standards.[7][8] This includes documented training for personnel, facility and equipment maintenance, raw material control, and robust quality control systems.[6][9] While a research-grade material may be sufficient for early discovery, a GMP-grade product, though more costly, provides a higher level of assurance and traceability required for regulatory submissions.[9]

In-House Purity Verification: The Principle of Trust, but Verify

Upon receiving a sample or first order, it is imperative to perform your own analytical testing. This not only verifies the supplier's claims but also establishes a baseline for future batches. An orthogonal method—one that uses different analytical principles from the supplier's—is highly recommended to provide a truly independent assessment.

Recommended Protocol: Orthogonal HPLC-UV Method

This protocol describes a standard reverse-phase HPLC method for the purity determination of this compound. It is designed to be a robust starting point for most analytical laboratories.

Objective: To determine the purity of this compound and quantify any related organic impurities.

Materials & Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade

-

Formic Acid, ACS Grade

-

This compound sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a 50:50 mixture of ACN/Water to a final concentration of 1.0 mg/mL.

-

Vortex to ensure complete dissolution. .

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% Area Normalization).

-

Report any impurity peak greater than the ICH reporting threshold of 0.05%.[4]

-

Caption: Experimental workflow for in-house purity verification.

Commercial Availability and Supplier Overview

A market survey reveals several chemical suppliers offering this compound. While this guide does not endorse any specific supplier, reputable sources generally fall into two categories: large, multinational catalog companies and specialized custom synthesis laboratories.

-

Multinational Suppliers (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar): These companies typically offer research-grade material with readily available stock and standard documentation. Their strength lies in convenience and established distribution networks.

-

Specialized Manufacturers & Custom Synthesis Labs (e.g., Ambeed, BLDpharm, LEAPChem): These suppliers may offer a wider range of purities, including GMP-grade material, and can often provide more detailed batch-specific data upon request.[10][11][12] They are often more flexible for bulk quantity orders.

When engaging with any supplier, it is crucial to request a batch-specific CoA and inquire about their quality management systems.

Conclusion

Sourcing high-purity this compound is a critical, multi-faceted process that extends far beyond a simple purchasing decision. For the drug development professional, it is an exercise in risk management. By implementing a rigorous supplier qualification framework, critically evaluating all documentation, and maintaining a robust in-house verification program, researchers can ensure the quality and consistency of this key starting material. This diligence forms the bedrock of a reproducible synthetic process and is an indispensable component of developing safe and effective pharmaceuticals in compliance with global regulatory standards.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 3. iiste.org [iiste.org]

- 4. database.ich.org [database.ich.org]

- 5. m.youtube.com [m.youtube.com]

- 6. sampanenterprises.com [sampanenterprises.com]

- 7. One moment, please... [chemicals.co.uk]

- 8. nafdac.gov.ng [nafdac.gov.ng]

- 9. listlabs.com [listlabs.com]

- 10. 226888-37-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. echemi.com [echemi.com]

- 12. 147124-38-7|Methyl 2-(4-fluoro-2-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

Methyl 2-(4-fluoro-3-nitrophenyl)acetate: A Cornerstone Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to a high demand for versatile, fluorinated building blocks that can be readily integrated into complex synthetic pathways.

Methyl 2-(4-fluoro-3-nitrophenyl)acetate stands out as a particularly valuable reagent in this class. Its structure is ingeniously pre-configured for sequential, regioselective transformations. The molecule features a phenylacetic acid ester moiety, a common pharmacophore, attached to an aromatic ring that is activated for multiple, distinct chemical operations. The presence of a nitro group ortho to a fluorine atom makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into an amine, a key functional group for further derivatization. This guide provides a detailed exploration of the chemical reactivity and synthetic utility of this compound, offering both mechanistic insights and practical, field-proven protocols.

Physicochemical Characteristics

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 226888-37-5[2] |

| Molecular Formula | C₉H₈FNO₄[2][3] |

| Molecular Weight | 213.16 g/mol [2] |

| Appearance | Light yellow to yellow solid-liquid mixture or oil[2] |

| Monoisotopic Mass | 213.04373 Da[3] |

Core Reactivity and Synthetic Transformations

The synthetic power of this compound stems from two primary, electronically distinct reactive sites on the aromatic ring: the carbon bearing the fluorine atom and the nitro group. This allows for a controlled, stepwise elaboration of the molecular scaffold.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine

The cornerstone reaction of this building block is the nucleophilic aromatic substitution (SNAr) of the fluoride. The reaction is highly efficient due to the electronic architecture of the ring.

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Activation: The potent electron-withdrawing nitro group, positioned ortho to the fluorine, strongly polarizes the C-F bond and depletes the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[6][7]

-

Addition & Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is an effective leaving group in this context due to the stabilization of the transition state.[6][8]

The SNAr mechanism is depicted below:

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 226888-37-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H8FNO4) [pubchemlite.lcsb.uni.lu]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Laboratory Scale Preparation of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Introduction

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, including the fluorinated and nitrated phenyl ring, are prevalent in a range of biologically active molecules. The precise and efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the laboratory-scale preparation of this compound. The protocol detailed herein is based on a robust two-step synthetic sequence commencing with the nitration of 4-fluorophenylacetic acid, followed by a classical Fischer-Speier esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanistic Overview

The preparation of this compound is most commonly achieved through a two-step process:

-

Nitration of 4-Fluorophenylacetic Acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring of 4-fluorophenylacetic acid. The fluorine atom is an ortho-, para- director; however, the position ortho to the activating fluoro group and meta to the deactivating acetic acid group is favored.[1][2] A mixture of concentrated nitric acid and sulfuric acid is the archetypal nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]

-

Fischer-Speier Esterification: The resulting 2-(4-fluoro-3-nitrophenyl)acetic acid is then converted to its corresponding methyl ester. This is a classic acid-catalyzed esterification where methanol acts as both the solvent and the reactant.[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used.[5] The acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[6]

Reaction Pathway Diagram

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-(4-Fluoro-3-nitrophenyl)acetic Acid

This procedure outlines the nitration of 4-fluorophenylacetic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorophenylacetic acid | 405-50-5 | 154.14 | 15.4 g | 0.10 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 8.0 mL | ~0.12 |

| Ice | - | 18.02 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluorophenylacetic acid (15.4 g, 0.10 mol).

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (50 mL) to the flask, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (8.0 mL) to chilled concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-fluorophenylacetic acid over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring.

-

Product Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 2-(4-fluoro-3-nitrophenyl)acetic acid.[7]

Part 2: Synthesis of this compound

This procedure details the Fischer-Speier esterification of the previously synthesized nitro-acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 192508-36-4 | 199.13 | 19.9 g | 0.10 |

| Methanol | 67-56-1 | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluoro-3-nitrophenyl)acetic acid (19.9 g, 0.10 mol) in methanol (100 mL).

-

Addition of Catalyst: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]

-

Purification (Optional): The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, if necessary. The pure product is typically a yellow oil or a low-melting solid.[8]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

-